[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate
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Overview
Description
[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate: is a complex organic compound with the molecular formula C35H64O8 and a molecular weight of 612.878 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate typically involves esterification reactions. The process begins with the reaction of pentaerythritol with heptanoic acid, octanoic acid, pentanoic acid, and decanoic acid under acidic conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The final product is purified through distillation or recrystallization techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: [2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Heptanoic acid, octanoic acid, pentanoic acid, decanoic acid, and pentaerythritol.
Oxidation: Corresponding carboxylic acids.
Reduction: Primary alcohols.
Scientific Research Applications
Chemistry: In chemistry, [2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate is used as a model compound to study esterification and hydrolysis reactions. Its complex structure makes it an ideal candidate for investigating reaction mechanisms and kinetics .
Biology: The compound is used in biological research to study the metabolism of ester compounds in living organisms. It serves as a substrate for enzymatic reactions involving esterases and lipases .
Medicine: In medicine, this compound is explored for its potential as a prodrug. The ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability .
Industry: Industrially, this compound is used as a plasticizer in the production of polymers and resins. Its ability to improve the flexibility and durability of materials makes it valuable in manufacturing .
Mechanism of Action
The mechanism of action of [2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate involves the hydrolysis of its ester bonds. In biological systems, esterases and lipases catalyze the hydrolysis, releasing the corresponding carboxylic acids and alcohols. These products can then participate in various metabolic pathways, exerting their effects at the molecular level .
Comparison with Similar Compounds
- [2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] nonanoate
- [2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] hexanoate
- [2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] butanoate
Uniqueness: Compared to its similar compounds, [2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate has a longer carbon chain in its ester groups, which can influence its physical properties such as boiling point, solubility, and hydrophobicity. This makes it particularly suitable for applications requiring specific solubility and stability characteristics .
Properties
Molecular Formula |
C35H64O8 |
---|---|
Molecular Weight |
612.9 g/mol |
IUPAC Name |
[2-(heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate |
InChI |
InChI=1S/C35H64O8/c1-5-9-13-16-17-19-22-26-34(39)43-30-35(27-40-31(36)23-12-8-4,28-41-32(37)24-20-15-11-7-3)29-42-33(38)25-21-18-14-10-6-2/h5-30H2,1-4H3 |
InChI Key |
FXBBJRIECMQZCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCC)(COC(=O)CCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
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